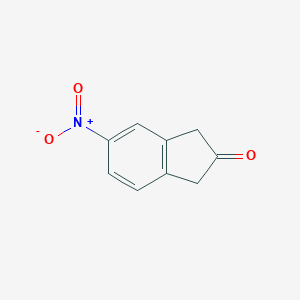

5-Nitro-2-indanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1,3-dihydroinden-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEBFWRYDORZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363600 | |

| Record name | 5-Nitro-2-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116530-60-0 | |

| Record name | 5-Nitro-2-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-2-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Nitro-2-indanone chemical properties and structure

An In-depth Technical Guide to 5-Nitro-2-indanone: Chemical Properties and Structure

Introduction

This compound is a chemical compound belonging to the indanone family. The indanone core structure is a recognized "privileged structure" in medicinal chemistry, frequently appearing in pharmacologically active compounds and natural products.[1][2] Indanone derivatives have shown a wide array of biological activities, including anti-Alzheimer, anticancer, antimicrobial, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound features a bicyclic structure composed of a benzene ring fused to a five-membered ring containing a ketone group at position 2. A nitro group (NO₂) is substituted at position 5 of the benzene ring.

| Identifier | Value |

| IUPAC Name | 5-nitro-1,3-dihydroinden-2-one[3] |

| CAS Number | 116530-60-0[3][4][5] |

| Molecular Formula | C₉H₇NO₃[3][4][6][7] |

| SMILES | C1C(=O)CC2=C1C=CC(=C2)--INVALID-LINK--[O-][8] |

| InChI | InChI=1S/C9H7NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3H,4-5H2[6][7] |

| InChIKey | VSEBFWRYDORZJI-UHFFFAOYSA-N[3][7] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are crucial for handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 177.16 g/mol [3][4][6][7] |

| Appearance | Light brown to brown solid[6] or reddish-brown crystals[9] |

| Melting Point | 141-143°C[9] |

| Boiling Point (Predicted) | 340.6 ± 42.0 °C at 760 mmHg[4][6] |

| Density (Predicted) | 1.396 ± 0.06 g/cm³[6] |

| Storage Temperature | Room Temperature, Sealed in dry conditions[6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the nitration of 2-indanone.[9]

Materials:

-

2-indanone (5.6 g)

-

Chloroform (40 mL)

-

95% Fuming nitric acid (13 mL)

-

10% Sodium hydroxide solution

-

Saturated saline solution

-

Ethyl acetate

-

Cyclohexane

Procedure:

-

Preparation: Add 5.6 g of 2-indanone and 40 mL of chloroform to a 250 mL single-neck flask. In a separate container, measure 13 mL of 95% fuming nitric acid.[9]

-

Cooling: Cool both the 2-indanone solution and the fuming nitric acid in a cryogenic bath to a temperature below -20°C.[9]

-

Nitration Reaction: Slowly add the cooled 2-indanone solution to the cooled fuming nitric acid over a period of 40 minutes with vigorous stirring.[9]

-

Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (100:1). The product has an Rf value of 0.64, while the starting material (2-indanone) has an Rf of 0.79.[9]

-

Completion: After the addition is complete, continue the reaction at -20°C for an additional 20 minutes to ensure it goes to completion.[9]

-

Quenching: Quench the reaction by adding it to 60 mL of a 10% sodium hydroxide solution mixed with ice water.[9]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the upper aqueous phase with chloroform (3 x 30 mL).[9]

-

Washing: Combine the organic phases and wash with a saturated saline solution until the pH is neutral.[9]

-

Isolation: Evaporate the organic solvent using a rotary evaporator to obtain a yellow solid.[9]

-

Purification: Recrystallize the solid from ethyl acetate and cyclohexane. Cooling the solution yields reddish-brown crystals. Filter the crystals to obtain pure this compound. The reported yield is 3.8 g (49.5%).[9]

Structural Characterization

-

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. For this compound, characteristic peaks would be expected for the carbonyl (C=O) group of the ketone (typically around 1715 cm⁻¹ for a saturated ketone), the C-NO₂ stretching of the nitro group, and C-H stretches for the aromatic and aliphatic protons.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number and environment of hydrogen atoms. Distinct signals would be expected for the protons on the aromatic ring and the methylene (CH₂) protons of the five-membered ring.

-

¹³C NMR: Would show distinct peaks for each unique carbon atom, including the carbonyl carbon, the aromatic carbons (some shifted due to the electron-withdrawing nitro group), and the aliphatic carbons.

-

-

Mass Spectrometry (MS): This analysis would confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at an m/z ratio corresponding to the molecular weight of 177.16.[3] Fragmentation patterns could provide further structural evidence.

Safety and Handling

According to GHS hazard statements, this compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Proper personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area.[4]

Biological Context and Potential Applications

The indanone scaffold is a key component in numerous compounds with significant biological activity.[1] The most notable example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[2] The presence of a nitro group can also influence the biological activity of a molecule.[11] While specific biological activities for this compound have not been detailed in the search results, its structure as an indanone derivative makes it a compound of interest for screening in various therapeutic areas, such as oncology, neurology, and infectious diseases.[1][2] It serves as a valuable intermediate for the synthesis of more complex, biologically active molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H7NO3 | CID 1502066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. This compound CAS#: 116530-60-0 [m.chemicalbook.com]

- 7. This compound | CAS: 116530-60-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 9. This compound | 116530-60-0 [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

Synthesis of 5-Nitro-2-indanone from 2-Indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Nitro-2-indanone, a valuable intermediate in medicinal chemistry and drug development. The document details the established synthetic protocol, reaction mechanism, and quantitative data, presented in a clear and accessible format for laboratory application.

Reaction Scheme

The synthesis of this compound is achieved through the electrophilic nitration of 2-indanone. The reaction introduces a nitro group (-NO₂) onto the aromatic ring of the 2-indanone molecule.

Overall Reaction:

2-Indanonethis compound

Reaction Mechanism

The nitration of 2-indanone proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: Fuming nitric acid generates the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The π-electron system of the benzene ring of 2-indanone acts as a nucleophile, attacking the nitronium ion. The carbonyl group at the 2-position is a deactivating group and a meta-director. However, the fused aliphatic ring's ortho,para-directing influence and steric hindrance likely favor substitution at the 5- and 6-positions. The formation of the 5-nitro isomer is predominantly observed.

-

Rearomatization: A base (such as the HSO₄⁻ ion if sulfuric acid were present, or another molecule of nitric acid or water) abstracts a proton from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring and yielding the final product, this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.[1][2]

Materials and Equipment:

-

2-Indanone

-

95% Fuming Nitric Acid

-

Chloroform

-

10% Sodium Hydroxide Solution

-

Saturated Saline Solution

-

Ethyl Acetate

-

Cyclohexane

-

250 mL Single Neck Flask

-

Cryogenic Bath

-

Magnetic Stirrer

-

Separatory Funnel

-

Rotary Evaporator

-

Recrystallization Apparatus

-

Thin Layer Chromatography (TLC) equipment

Procedure:

-

Reaction Setup: In a 250 mL single neck flask, dissolve 5.6 g of 2-indanone in 40 mL of chloroform. In a separate container, measure 13 mL of 95% fuming nitric acid.

-

Cooling: Cool both the 2-indanone solution and the fuming nitric acid in a cryogenic bath to a temperature below -20°C.

-

Addition of Reactants: While maintaining the temperature below -20°C and with vigorous stirring, slowly add the cooled 2-indanone solution to the cooled fuming nitric acid. The addition should take approximately 40 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The developing solvent system is a 100:1 mixture of chloroform and methanol. The Rf value for the product, this compound, is 0.64, while the Rf for the starting material, 2-indanone, is 0.79.[1][2]

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at -20°C for an additional 20 minutes to ensure the reaction goes to completion.

-

Quenching: Quench the reaction by carefully adding the reaction mixture to 60 mL of a 10% sodium hydroxide solution mixed with ice water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the upper aqueous phase three times with 30 mL portions of chloroform.

-

Washing: Combine the organic phases and wash with saturated saline solution until the pH is neutral.

-

Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain a yellow solid.

-

Purification: Recrystallize the crude product from a mixture of ethyl acetate and cyclohexane. Cool the solution to induce crystallization.

-

Isolation and Drying: Collect the reddish-brown crystals of this compound by filtration and dry them.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Indanone | 5.6 g | [1][2] |

| 95% Fuming Nitric Acid | 13 mL | [1][2] |

| Product | ||

| This compound (Yield) | 3.8 g (49.5%) | [1][2] |

| Melting Point | 141-143°C | [1][2] |

| TLC Data | ||

| Mobile Phase | Chloroform:Methanol (100:1) | [1][2] |

| Rf (2-Indanone) | 0.79 | [1][2] |

| Rf (this compound) | 0.64 | [1][2] |

| Physical Properties | ||

| Molecular Formula | C₉H₇NO₃ | [3][4] |

| Molecular Weight | 177.16 g/mol | [4] |

| Appearance | Light brown to brown solid | [2] |

Visualizations

Reaction Pathway Diagram

Caption: Reaction pathway for the electrophilic nitration of 2-indanone.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

5-Nitro-2-indanone: A Technical Guide for Researchers

CAS Number: 116530-60-0

This technical guide provides a comprehensive overview of 5-Nitro-2-indanone, a heterocyclic compound of interest to researchers in drug discovery and chemical biology. While specific experimental data on this compound is limited in publicly available literature, this guide synthesizes the known chemical properties, a detailed synthesis protocol, and explores its potential applications based on the activities of the broader class of indanone derivatives.

Chemical and Physical Properties

This compound, also known as 5-nitro-1,3-dihydroinden-2-one, is a nitro-substituted indanone derivative.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Appearance | Yellow crystalline solid | |

| Melting Point | 141-143 °C | |

| Boiling Point (Predicted) | 340.6 ± 42.0 °C | |

| Density (Predicted) | 1.396 ± 0.06 g/cm³ | |

| Storage | Sealed in dry, room temperature conditions |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been described. The following is a step-by-step methodology for its preparation.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

2-Indanone

-

Fuming nitric acid (95%)

-

Chloroform

-

Sodium hydroxide solution (10%)

-

Saturated saline solution

-

Ethyl acetate

-

Cyclohexane

-

Ice-water bath

-

Standard laboratory glassware (three-necked flask, dropping funnel, separatory funnel, rotary evaporator)

-

Thin-layer chromatography (TLC) apparatus

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a 250 mL three-necked flask, dissolve 5.6 g of 2-indanone in 40 mL of chloroform. In a separate container, measure 13 mL of 95% fuming nitric acid. Cool both solutions to below -20 °C using a cryogenic bath.

-

Nitration: While maintaining the temperature below -20 °C and under vigorous stirring, slowly add the cooled 2-indanone solution to the fuming nitric acid over a period of 40 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The developing solvent is a mixture of chloroform and methanol (100:1). The Rf value for the product, this compound, is approximately 0.64, while the Rf for the starting material, 2-indanone, is 0.79.

-

Reaction Completion and Quenching: After the addition is complete, continue stirring the reaction mixture at -20 °C for an additional 20 minutes to ensure the reaction goes to completion. Quench the reaction by carefully adding 60 mL of a 10% sodium hydroxide solution mixed with ice water.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with 30 mL of chloroform each time.

-

Washing and Drying: Combine the organic phases and wash with saturated saline solution until the pH is neutral. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the chloroform using a rotary evaporator to obtain a yellow solid.

-

Recrystallization and Purification: Recrystallize the crude product from a mixture of ethyl acetate and cyclohexane. Cool the solution to induce crystallization.

-

Isolation and Characterization: Filter the reddish-brown crystals and dry them. A typical yield is around 3.8 g (49.5%). The melting point of the purified this compound is between 141-143 °C.

Potential Research Applications

While specific studies detailing the biological activity of this compound are not widely available, the indanone scaffold is a well-established pharmacophore with a broad range of biological activities.[2][3] Furthermore, this compound is marketed as a useful biochemical for proteomics research, suggesting its potential as a chemical probe.

Potential as a Chemical Probe in Proteomics

The structure of this compound, containing a reactive ketone and a nitro group that can be chemically modified, makes it a candidate for development as a chemical probe for activity-based protein profiling (ABPP). ABPP is a powerful chemical proteomics strategy used to identify and characterize enzyme activities in complex biological systems.[4][5][6][7]

A hypothetical workflow for using a this compound-derived probe in a competitive ABPP experiment is outlined below.

Potential Anticancer and Antimicrobial Activity

Derivatives of the indanone scaffold have demonstrated significant potential as both anticancer and antimicrobial agents.

Anticancer Activity: Numerous studies have reported the cytotoxic effects of indanone derivatives against various cancer cell lines.[1][3][8][9][10] For instance, some indanone-based compounds have shown potent activity against multidrug-resistant cancer cells.[8][10] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10]

The general logical flow of investigating the anticancer potential of a compound like this compound is depicted below.

Antimicrobial Activity: Indanone derivatives have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens.[2] Studies on related structures, such as indanone acetic acid derivatives, have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2]

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[11] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a readily synthesizable compound with potential applications in chemical biology and drug discovery. While specific biological data for this molecule is currently limited, its structural relationship to the broadly active indanone class suggests that it may possess interesting anticancer, antimicrobial, or other pharmacological properties. Its designation as a tool for proteomics research warrants further investigation into its utility as a chemical probe for target identification and pathway elucidation. This guide provides a foundational resource for researchers interested in exploring the potential of this compound in their own studies.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. staff.cimap.res.in [staff.cimap.res.in]

- 10. Indanocine, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C9H7NO3 | CID 1502066 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Nitro-2-indanone: Properties, Synthesis, and Applications in Proteomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Nitro-2-indanone, a biochemical compound with applications in proteomics research. This document details its chemical properties, a validated synthesis protocol, and explores its potential utility as a chemical probe in activity-based protein profiling (ABPP).

Core Chemical and Physical Properties

This compound, with the CAS number 116530-60-0, is a nitro-containing indanone derivative.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | [1][2][3][4][5] |

| Molecular Weight | 177.16 g/mol | [1][2][3][4][5][6] |

| Appearance | Light brown to brown solid | |

| Boiling Point | 340.6±42.0 °C (Predicted) | |

| Density | 1.396±0.06 g/cm³ (Predicted) | |

| Storage | Sealed in a dry place at room temperature |

Synthesis of this compound: An Experimental Protocol

A detailed method for the synthesis of this compound from 2-indanone has been reported. This procedure involves the nitration of the indanone core.

Materials:

-

2-Indanone

-

Chloroform

-

Fuming Nitric Acid (95%)

-

10% Sodium Hydroxide solution

-

Ice water

-

Saturated saline solution

-

Ethyl acetate

-

Cyclohexane

-

250 mL single neck flask

-

Cryogenic bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Preparation of Reactants:

-

Add 5.6 g of 2-indanone and 40 mL of chloroform to a 250 mL single neck flask.

-

Measure 13 mL of 95% fuming nitric acid.

-

Cool both the 2-indanone solution and the fuming nitric acid in a cryogenic bath to a temperature below -20°C.

-

-

Nitration Reaction:

-

Slowly add the cooled 2-indanone solution to the cooled fuming nitric acid over a period of 40 minutes with vigorous stirring.

-

Monitor the progress of the reaction by TLC (developing solvent: chloroform:methanol = 100:1). The Rf value for the product is approximately 0.64, while the Rf for 2-indanone is 0.79.

-

After the addition is complete, continue the reaction at -20°C for an additional 20 minutes to ensure completion.

-

-

Work-up and Isolation:

-

Quench the reaction by adding 60 mL of a 10% sodium hydroxide solution mixed with ice water.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Extract the upper aqueous phase with chloroform (3 x 30 mL).

-

Combine the organic phases and wash with saturated saline solution until neutral.

-

Evaporate the organic solvent using a rotary evaporator to obtain a yellow solid.

-

-

Purification:

-

Recrystallize the crude product from ethyl acetate and cyclohexane.

-

Cool the solution to induce crystallization.

-

Collect the reddish-brown crystals by filtration. This process yields 3.8 g of this compound (49.5% yield) with a melting point of 141-143°C.

-

Application in Chemical Proteomics: Activity-Based Protein Profiling

While specific signaling pathways involving this compound are not extensively documented, its utility as a biochemical for proteomics research has been noted.[4] The structure of this compound, containing a reactive ketone and a nitro group which can be potentially modified, makes it a candidate for use as a chemical probe in techniques like Activity-Based Protein Profiling (ABPP).

ABPP is a powerful chemical proteomics strategy used to study the functional state of enzymes within complex biological systems. This technique utilizes small molecule probes that covalently bind to the active sites of specific enzymes. A generalized workflow for an ABPP experiment where a compound like this compound could be adapted as a probe is outlined below.

In this theoretical workflow, a derivative of this compound would be synthesized to incorporate a bioorthogonal handle (e.g., an alkyne or azide). This modified probe would then be incubated with a complex proteome. Proteins that interact with the probe would be "tagged." Following this, a reporter tag (like biotin or a fluorophore) with a complementary bioorthogonal handle would be attached via "click chemistry." The tagged proteins can then be enriched, digested, and identified using mass spectrometry, revealing the protein targets of the original probe. This approach allows for the identification of functionally active enzymes in their native cellular environment.

References

- 1. Chemical proteomics - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]

- 2. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Proteomics - Creative Biolabs [creative-biolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic data for 5-Nitro-2-indanone characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of 5-Nitro-2-indanone. The information herein is intended to support research and development activities where this compound is of interest.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is critical for the structural confirmation and purity assessment of the compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.30 | d | 1H | Ar-H |

| ~8.15 | dd | 1H | Ar-H |

| ~7.60 | d | 1H | Ar-H |

| ~3.60 | s | 4H | -CH₂-C(O)-CH₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Type |

| ~215.0 | C=O |

| ~150.0 | Ar-C (C-NO₂) |

| ~145.0 | Ar-C |

| ~138.0 | Ar-C |

| ~128.0 | Ar-CH |

| ~125.0 | Ar-CH |

| ~120.0 | Ar-CH |

| ~45.0 | -CH₂- |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ketone) |

| ~1520 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~850 | Strong | C-N Stretch |

Mass Spectrometry (MS) Data

| Property | Value |

| Molecular Formula | C₉H₇NO₃[1] |

| Molecular Weight | 177.16 g/mol [1] |

| Exact Mass | 177.0426 Da[1] |

| Predicted Fragmentation (m/z) | Relative Intensity |

| 177 | [M]⁺ |

| 147 | [M-NO]⁺ |

| 131 | [M-NO₂]⁺ |

| 103 | [C₈H₇]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the nitration of 2-indanone.

Materials:

-

2-indanone

-

Fuming nitric acid (95%)

-

Chloroform

-

Sodium hydroxide solution (10%)

-

Saturated sodium chloride solution (brine)

-

Ethyl acetate

-

Cyclohexane

-

Ice

Procedure:

-

In a 250 mL single-neck flask, dissolve 5.6 g of 2-indanone in 40 mL of chloroform.

-

In a separate container, measure 13 mL of 95% fuming nitric acid.

-

Cool both the 2-indanone solution and the fuming nitric acid in a cryogenic bath to a temperature below -20°C.

-

With vigorous stirring, slowly add the cooled 2-indanone solution to the cooled fuming nitric acid over a period of 40 minutes, maintaining the temperature below -20°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (100:1). The Rf of the product is approximately 0.64, while the Rf of 2-indanone is approximately 0.79.

-

After the addition is complete, continue stirring the reaction mixture at -20°C for an additional 20 minutes to ensure the reaction goes to completion.

-

Quench the reaction by carefully adding it to 60 mL of a 10% sodium hydroxide solution mixed with ice water.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with chloroform (3 x 30 mL).

-

Combine the organic phases and wash with saturated saline until the organic layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain a yellow solid.

-

Recrystallize the crude product from a mixture of ethyl acetate and cyclohexane. Cool the solution to induce crystallization.

-

Filter the reddish-brown crystals and dry them under vacuum to yield this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The IR spectrum is to be recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets.

-

Mass Spectrometry: The mass spectrum is to be obtained using an electron ionization (EI) mass spectrometer.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Molecular structure of this compound.

References

5-Nitro-2-indanone: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and known properties of 5-Nitro-2-indanone. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound. While this guide consolidates available data, it is important to note that specific biological signaling pathways and detailed experimental protocols for this compound are not extensively documented in publicly available literature.

Chemical and Physical Properties

This compound is a nitrated derivative of 2-indanone. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | [1][2] |

| Molecular Weight | 177.16 g/mol | [1][2] |

| CAS Number | 116530-60-0 | [1] |

| Appearance | Light brown to brown solid | [3] |

| Boiling Point | 340.6°C at 760 mmHg | [4] |

| Flash Point | 176°C | [4] |

| Density | 1.396 g/cm³ | [4] |

| Vapor Pressure | 8.51E-05 mmHg at 25°C | [4] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary. |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the compound and preventing accidents.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[5]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[5]

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.[5]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

-

Environmental Precautions: Do not let the product enter drains.

-

Containment and Cleaning: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Protocols

While specific, detailed experimental protocols for this compound are scarce in the available literature, a general synthesis procedure has been described. It is important to note that one source mentions its use as a "useful biochemical for proteomics research," suggesting its potential application in this field, though specific protocols are not provided.[1]

Synthesis of this compound

A reported synthesis of this compound involves the nitration of 2-indanone. The following is a summary of a described method.[6]

Materials:

-

2-indanone

-

Fuming nitric acid (95%)

-

Chloroform

-

10% Sodium hydroxide solution

-

Saturated saline solution

-

Ethyl acetate

-

Cyclohexane

Procedure:

-

Cool a solution of 2-indanone in chloroform and fuming nitric acid separately in a cryogenic bath to below -20°C.

-

Slowly add the cooled 2-indanone solution to the cooled fuming nitric acid with vigorous stirring over 40 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quench the reaction with a mixture of 10% sodium hydroxide solution and ice water.

-

Separate the organic layer and extract the aqueous layer with chloroform.

-

Combine the organic phases and wash with saturated saline solution until neutral.

-

Evaporate the organic solvent using a rotary evaporator to obtain a yellow solid.

-

Recrystallize the solid from ethyl acetate and cyclohexane to yield reddish-brown crystals of this compound.[6]

Disclaimer: This is a summarized protocol. Researchers should consult the original literature and perform a thorough risk assessment before attempting this synthesis.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific information in the public domain regarding the biological activities, mechanism of action, and associated signaling pathways of this compound. While the broader class of indanone derivatives has been investigated for various therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects, these findings have not been explicitly attributed to this compound.[7][8]

Potential Areas of Investigation

Given the biological activities of other indanone derivatives, potential areas for future research on this compound could include:

-

Anti-inflammatory Activity: Investigating its effects on inflammatory pathways such as NF-κB and MAPK signaling.

-

Anticancer Activity: Screening against various cancer cell lines and elucidating potential mechanisms of action.

-

Neuroprotective Effects: Assessing its potential to protect neuronal cells from damage in models of neurodegenerative diseases.

-

Proteomics Applications: Exploring its use as a chemical probe in proteomics studies to identify protein targets.

Visualizations

As no specific signaling pathways for this compound have been described, a diagram illustrating a general experimental workflow for its synthesis and purification is provided below.

Caption: A generalized workflow for the synthesis and purification of this compound.

References

- 1. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 116530-60-0 [chemicalbook.com]

- 3. Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Neuroprotective effects of novel nitrones: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Applications of 5-Nitro-2-indanone in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

5-Nitro-2-indanone is a versatile synthetic intermediate characterized by the presence of a reactive ketone and a nitro group on the aromatic ring. These functional groups provide multiple avenues for chemical modification, making it a valuable building block in the synthesis of a variety of organic molecules, particularly in the realm of medicinal chemistry. The primary applications of this compound revolve around the transformation of its nitro group and the reactivity of its carbonyl and α-methylene groups.

Key Synthetic Applications

The synthetic utility of this compound is primarily centered on two key transformations:

-

Reduction of the Nitro Group: The nitro functionality can be readily reduced to a primary amine, yielding 5-amino-2-indanone. This amino group serves as a crucial handle for the introduction of diverse substituents and the construction of various heterocyclic systems. 5-Amino-2-indanone is a key precursor for the synthesis of kinase inhibitors and other biologically active compounds.

-

Reactions involving the Carbonyl Group: The ketone in this compound can undergo a range of classical carbonyl reactions. A notable example is the Knoevenagel condensation with activated methylene compounds, which allows for the extension of the carbon skeleton and the formation of α,β-unsaturated systems.

Application 1: Synthesis of 5-Amino-2-indanone via Catalytic Hydrogenation

The reduction of this compound to 5-amino-2-indanone is a fundamental and widely used transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.

Reaction Scheme:

Caption: Catalytic hydrogenation of this compound.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol (reagent grade)

-

Hydrogen gas (H₂)

-

Filtration aid (e.g., Celite®)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a suitable round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% of the catalyst) to the solution.

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm, or use a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to afford 5-amino-2-indanone. The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data

| Catalyst | Solvent | Pressure | Temperature | Time (h) | Yield (%) |

| 10% Pd/C | Ethanol | 1 atm (balloon) | Room Temp. | 4 | >95 |

| 10% Pd/C | Methanol | 50 psi | Room Temp. | 2 | ~98 |

Application 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The active methylene group adjacent to the carbonyl in this compound can participate in condensation reactions. However, a more common application involves the Knoevenagel condensation of the carbonyl group with active methylene compounds, such as malononitrile, to generate versatile intermediates.

Reaction Scheme:

Caption: Knoevenagel condensation of this compound.

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (reagent grade)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) |

| This compound | Malononitrile | Piperidine | Ethanol | Reflux, 3h | 85-95 |

| This compound | Ethyl cyanoacetate | Piperidine | Ethanol | Reflux, 4h | 80-90 |

Application 3: Synthesis of N-Substituted 5-Amino-2-indanone Derivatives for Kinase Inhibitors

5-Amino-2-indanone is a valuable precursor in the synthesis of various kinase inhibitors, which are a significant class of therapeutic agents in oncology. The amino group can be functionalized through various reactions, such as acylation, alkylation, and reductive amination, to introduce pharmacologically important moieties.

Workflow for Synthesis of Kinase Inhibitor Precursors:

Caption: Synthetic workflow from this compound to kinase inhibitor scaffolds.

Experimental Protocol: Synthesis of N-Acyl-5-amino-2-indanone

Materials:

-

5-Amino-2-indanone

-

Acid chloride or anhydride (e.g., acetyl chloride)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

Dissolve 5-amino-2-indanone (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-acyl derivative.

Quantitative Data for N-Acylation

| Amine | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |

| 5-Amino-2-indanone | Acetyl Chloride | Triethylamine | DCM | 2 | 92 |

| 5-Amino-2-indanone | Benzoyl Chloride | Pyridine | THF | 4 | 88 |

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its primary utility lies in its straightforward conversion to 5-amino-2-indanone, a key building block for a wide range of biologically active molecules, particularly in the development of kinase inhibitors. Furthermore, the carbonyl group of this compound allows for various transformations, such as Knoevenagel condensations, to build molecular complexity. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this important synthetic intermediate.

5-Nitro-2-indanone: A Versatile Intermediate in the Synthesis of Bioactive Molecules

Application Note

Introduction

5-Nitro-2-indanone is a valuable chemical intermediate characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, with a nitro group at the 5-position. This substitution pattern makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The presence of the nitro group allows for its reduction to a primary amine, which can then be further functionalized to introduce diverse pharmacophores. Additionally, the ketone functionality provides a handle for various chemical transformations. This document outlines the key applications of this compound as a chemical intermediate in drug discovery and provides detailed protocols for its synthesis and subsequent transformation into bioactive derivatives.

Key Applications in Drug Development

The indanone scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse pharmacological activities. This compound serves as a crucial starting material for the synthesis of derivatives with potential therapeutic applications, including:

-

Anti-inflammatory Agents: The amino-indanone core, derived from the reduction of this compound, is a key structural motif in the development of selective cyclooxygenase-2 (COX-2) inhibitors. These compounds are of significant interest for the treatment of inflammation and pain with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.

-

Anticancer Agents: Indanone derivatives have been investigated for their potential as anticancer agents. The ability to introduce various substituents onto the indanone scaffold allows for the fine-tuning of their cytotoxic and anti-proliferative activities.

-

Neuroprotective Agents: The indanone core is present in drugs developed for the treatment of neurodegenerative diseases. For instance, analogues of Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease, can be synthesized from indanone precursors. The 5-amino group derived from this compound provides a convenient point for introducing the side chains necessary for potent enzyme inhibition.

-

Antiviral and Antimicrobial Agents: The versatile indanone skeleton can be elaborated to produce compounds with activity against various viruses and bacteria.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the nitration of 2-indanone to produce this compound.

Materials:

-

2-Indanone

-

Fuming nitric acid (95%)

-

Chloroform

-

Sodium hydroxide solution (10%)

-

Saturated sodium chloride solution

-

Ethyl acetate

-

Cyclohexane

-

Ice

Procedure:

-

In a 250 mL single-neck flask, dissolve 5.6 g of 2-indanone in 40 mL of chloroform.

-

In a separate vessel, carefully measure 13 mL of 95% fuming nitric acid.

-

Cool both the 2-indanone solution and the fuming nitric acid in a cryogenic bath to a temperature below -20°C.

-

With vigorous stirring, slowly add the cooled 2-indanone solution to the cooled fuming nitric acid over a period of 40 minutes, ensuring the temperature remains below -20°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (100:1). The Rf value for this compound is approximately 0.64, while the Rf for 2-indanone is 0.79.[1]

-

After the addition is complete, continue stirring the reaction mixture at -20°C for an additional 20 minutes to ensure complete conversion.

-

Quench the reaction by carefully pouring the mixture into a beaker containing 60 mL of a 10% sodium hydroxide solution mixed with ice.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Extract the aqueous layer with chloroform (3 x 30 mL).

-

Combine the organic layers and wash with saturated sodium chloride solution until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain a yellow solid.

-

Recrystallize the crude product from a mixture of ethyl acetate and cyclohexane to yield reddish-brown crystals of this compound.[1]

Quantitative Data:

| Product | Yield | Melting Point |

| This compound | 49.5% | 141-143°C |

Caption: Synthesis of this compound.

Protocol 2: Reduction of this compound to 5-Amino-2-indanone

This protocol describes the catalytic reduction of the nitro group to an amine.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

In a hydrogenation flask, dissolve this compound in methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the flask and connect it to a hydrogen source.

-

Purge the flask with hydrogen gas to remove air.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield 5-Amino-2-indanone.

Quantitative Data:

| Reactant | Product | Catalyst | Solvent | Yield |

| This compound | 5-Amino-2-indanone | 10% Pd/C | Methanol | >90% |

Caption: Reduction of this compound.

Protocol 3: Synthesis of a Hypothetical N-Aryl-5-amino-2-indanone Derivative (COX Inhibitor Lead)

This protocol describes a representative synthesis of a potential COX inhibitor starting from 5-Amino-2-indanone, based on common synthetic strategies for this class of compounds.

Materials:

-

5-Amino-2-indanone

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium phosphate (K₃PO₄)

-

Toluene

Procedure:

-

To an oven-dried Schlenk tube, add 5-Amino-2-indanone, arylboronic acid (1.2 equivalents), CuI (0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and K₃PO₄ (2.0 equivalents).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture in an oil bath at 110°C.

-

Stir the mixture for 12-24 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the Celite pad with additional ethyl acetate.

-

Combine the organic filtrates and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the N-aryl-5-amino-2-indanone derivative.

Quantitative Data (Hypothetical):

| Reactant 1 | Reactant 2 | Product | Catalyst System | Solvent | Yield |

| 5-Amino-2-indanone | 4-Methoxyphenylboronic acid | N-(4-methoxyphenyl)-5-amino-2-indanone | CuI / 1,10-Phenanthroline | Toluene | 60-80% |

Caption: Synthesis of an N-Aryl-5-amino-2-indanone derivative.

Visualizations

Caption: Synthesis of this compound.

Caption: Reduction to 5-Amino-2-indanone.

Caption: Synthesis of a Bioactive Derivative.

Caption: COX-2 Inhibition by an Indanone Derivative.

References

5-Nitro-2-indanone: A Versatile Building Block for Novel Pharmaceutical Agents

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Nitro-2-indanone is a valuable synthetic intermediate that serves as a versatile scaffold for the development of a variety of pharmaceutical agents. Its indanone core is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. The presence of the nitro group offers a strategic handle for further chemical modifications, most notably its reduction to a primary amine, which opens up a vast chemical space for the synthesis of diverse drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis of pharmacologically active molecules, with a focus on the development of cholinesterase inhibitors for the potential treatment of neurodegenerative diseases such as Alzheimer's disease.

Introduction to this compound in Medicinal Chemistry

The indanone framework is a core structural motif in a range of pharmaceuticals and biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for interacting with biological targets. The introduction of a nitro group at the 5-position of the 2-indanone core enhances its utility as a synthetic building block. The electron-withdrawing nature of the nitro group can influence the reactivity of the indanone system, and its facile reduction to the corresponding 5-amino-2-indanone provides a key intermediate for a multitude of synthetic transformations.[2][3][4][5][6][7]

Derivatives of the indanone scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

-

Neuroprotective Agents: Notably, the blockbuster drug Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, features an indanone moiety.[8][9][10]

-

Anticancer Agents: Certain indanone derivatives have shown promise in the development of novel anticancer therapeutics.

-

Anti-inflammatory Agents: The indanone scaffold has been explored for the development of new anti-inflammatory drugs.[9]

-

Antiviral and Antimicrobial Agents: Various indanone derivatives have exhibited antiviral and antimicrobial properties.[8]

The strategic importance of this compound lies in its potential to be elaborated into complex molecules that can modulate these biological pathways.

Physicochemical and Safety Data of this compound

A clear understanding of the physical, chemical, and safety properties of a starting material is crucial for its effective and safe use in the laboratory.

| Property | Value | Reference |

| CAS Number | 116530-60-0 | [11] |

| Molecular Formula | C₉H₇NO₃ | [11] |

| Molecular Weight | 177.16 g/mol | [11] |

| Appearance | Light brown to brown solid | [11] |

| Melting Point | 141-143 °C | [11] |

| Boiling Point | 340.6 ± 42.0 °C (Predicted) | [11] |

| Density | 1.396 ± 0.06 g/cm³ (Predicted) | [11] |

| Storage | Sealed in a dry, room temperature environment. | [11] |

| Hazards | Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. | [12] |

Key Synthetic Transformations and Protocols

The journey from this compound to a potential pharmaceutical agent typically involves a series of well-defined synthetic steps. The following protocols provide detailed methodologies for these key transformations.

Synthesis of this compound

The starting material, this compound, can be synthesized from 2-indanone via electrophilic nitration.

Experimental Protocol: Synthesis of this compound from 2-Indanone

-

Materials: 2-Indanone, Chloroform, 95% Fuming Nitric Acid, 10% Sodium Hydroxide solution, Saturated Saline, Ethyl Acetate, Cyclohexane.

-

Procedure:

-

In a 250 mL single-neck flask, dissolve 5.6 g of 2-indanone in 40 mL of chloroform.

-

In a separate container, measure 13 mL of 95% fuming nitric acid.

-

Cool both the 2-indanone solution and the fuming nitric acid to below -20 °C in a cryogenic bath.

-

Slowly add the cooled 2-indanone solution to the cooled fuming nitric acid over a period of 40 minutes with vigorous stirring, maintaining the temperature below -20 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) (Eluent: Chloroform:Methanol = 100:1). The Rf of this compound is approximately 0.64, while the Rf of 2-indanone is 0.79.

-

After the addition is complete, continue stirring the reaction mixture at -20 °C for an additional 20 minutes to ensure complete conversion.

-

Quench the reaction by carefully adding the mixture to 60 mL of a 10% sodium hydroxide solution mixed with ice water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with chloroform (3 x 30 mL).

-

Combine the organic layers and wash with saturated saline until the pH is neutral.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator to obtain a yellow solid.

-

Recrystallize the crude product from ethyl acetate and cyclohexane to yield reddish-brown crystals of this compound.

-

-

Yield: Approximately 3.8 g (49.5%).

| Parameter | Value | Reference |

| Starting Material | 2-Indanone | [11] |

| Product | This compound | [11] |

| Yield | 49.5% | [11] |

| Melting Point | 141-143 °C | [11] |

Reduction of this compound to 5-Amino-2-indanone

The reduction of the nitro group to an amine is a pivotal step, transforming the electronic properties of the molecule and providing a nucleophilic handle for further derivatization. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of this compound

-

Materials: this compound, Ethanol, 10% Palladium on Carbon (Pd/C), Hydrogen gas.

-

Procedure:

-

In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to yield 5-Amino-2-indanone.

-

-

Expected Yield: High yields are typically expected for this type of reduction, often exceeding 90%.

| Parameter | Value | Reference |

| Starting Material | This compound | General Knowledge |

| Product | 5-Amino-2-indanone | General Knowledge |

| Catalyst | 10% Pd/C | [3] |

| Reducing Agent | H₂ gas | [3] |

| Expected Yield | >90% | General Knowledge |

Synthesis of a Donepezil Analogue from 5-Amino-2-indanone

5-Amino-2-indanone can serve as a key precursor for the synthesis of analogues of Donepezil, a prominent acetylcholinesterase inhibitor. The following is a representative protocol for the synthesis of a simplified Donepezil analogue.

Experimental Protocol: Synthesis of an N-benzyl-5-amino-2-indanone derivative

-

Materials: 5-Amino-2-indanone, Benzaldehyde, Sodium triacetoxyborohydride, Dichloromethane (DCM), Saturated sodium bicarbonate solution.

-

Procedure (Reductive Amination):

-

Dissolve 5-Amino-2-indanone in dichloromethane (DCM).

-

Add one equivalent of benzaldehyde to the solution.

-

Stir the mixture at room temperature for 30 minutes to form the imine intermediate.

-

Add 1.5 equivalents of sodium triacetoxyborohydride in portions to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, quench by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-5-amino-2-indanone derivative.

-

-

Expected Yield: Yields for reductive amination reactions are generally good, often in the range of 70-90%.

| Parameter | Value | Reference |

| Starting Material | 5-Amino-2-indanone | General Knowledge |

| Reagents | Benzaldehyde, Sodium triacetoxyborohydride | General Knowledge |

| Product | N-benzyl-5-amino-2-indanone derivative | General Knowledge |

| Expected Yield | 70-90% | General Knowledge |

Application in Drug Discovery: Targeting Cholinesterase in Alzheimer's Disease

Signaling Pathway and Mechanism of Action

Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine (ACh) in the brain.[11][13] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft.[14] By inhibiting AChE, the concentration and duration of action of ACh are increased, leading to enhanced cholinergic neurotransmission and symptomatic improvement in cognitive function.[15]

Donepezil and its analogues, derived from the indanone scaffold, act as reversible inhibitors of AChE.[8][16] They bind to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which can then more effectively stimulate postsynaptic receptors.

Caption: Mechanism of action of indanone-based acetylcholinesterase inhibitors.

Experimental Workflow for Screening Novel Indanone Derivatives

The development of new cholinesterase inhibitors from the this compound building block follows a structured workflow, from synthesis to biological evaluation.

Caption: Experimental workflow for developing indanone-based cholinesterase inhibitors.

Conclusion

This compound represents a strategically important and versatile starting material for the synthesis of novel pharmaceutical candidates. Its ready conversion to 5-amino-2-indanone provides a gateway to a rich diversity of chemical structures with a wide range of biological activities. The application of this building block in the development of acetylcholinesterase inhibitors for Alzheimer's disease highlights its potential in addressing significant unmet medical needs. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in their drug discovery and development programs.

References

- 1. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indane - Wikipedia [en.wikipedia.org]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. air.unimi.it [air.unimi.it]

- 8. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. metrotechinstitute.org [metrotechinstitute.org]

- 12. researchgate.net [researchgate.net]

- 13. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]

- 14. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purity Assessment of 5-Nitro-2-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-indanone is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the safety, efficacy, and quality of the final drug product. This document provides a comprehensive overview of analytical methods for the purity assessment of this compound, including detailed experimental protocols and data presentation guidelines. The methodologies described are based on established analytical techniques for nitroaromatic ketones and indanone derivatives and are intended to serve as a robust starting point for method development and validation in a research or quality control setting.

Potential Impurities

A thorough purity assessment requires consideration of potential impurities that may arise during the synthesis of this compound. The nitration of 2-indanone is a common synthetic route.[1] Potential impurities may include:

-

Starting Material: Unreacted 2-indanone.

-

Isomeric Impurities: Other isomers of nitro-2-indanone (e.g., 4-Nitro-2-indanone, 6-Nitro-2-indanone).

-

Over-nitrated Products: Dinitro-2-indanone species.

-

By-products: Impurities formed from side reactions or degradation.

-

Residual Solvents: Solvents used during synthesis and purification.

Analytical Methods for Purity Assessment

A combination of chromatographic, spectroscopic, and thermal analysis techniques is recommended for a comprehensive purity profile of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the quantitative determination of the purity of this compound and for the separation and quantification of its impurities.

Table 1: Proposed HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-10 min, 25-65% B10-11 min, 65-25% B11-15 min, 25% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Sample Preparation | Dissolve the sample in acetonitrile to a concentration of 1 mg/mL. |

-

Solution Preparation:

-

Standard Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

-

Sample Solution: Accurately weigh and dissolve the this compound sample in acetonitrile to a concentration of 1 mg/mL.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (acetonitrile) to ensure a clean baseline.

-

Inject the standard and sample solutions.

-

-

Data Analysis:

-

Identify the peak for this compound based on the retention time of the reference standard.

-

Calculate the purity of the sample using the area normalization method:

-

% Purity = (Area of this compound peak / Total area of all peaks) x 100

-

-

Diagram 1: HPLC Experimental Workflow

References

Application Notes and Protocols for the Nitration of 5-Nitro-2-indanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the nitration of 5-nitro-2-indanone using fuming nitric acid. This reaction is a key step in the synthesis of dinitro-substituted indanone derivatives, which are of interest as intermediates in medicinal chemistry and materials science. Due to the presence of a deactivating nitro group on the aromatic ring, this electrophilic aromatic substitution requires strong nitrating conditions. The primary product anticipated is 5,6-dinitro-2-indanone, based on the directing effects of the existing substituents.

Safety Precautions: This procedure involves the use of fuming nitric acid, which is highly corrosive, a strong oxidizing agent, and produces toxic fumes. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn at all times. The reaction can be highly exothermic and requires careful temperature control to prevent runaway reactions.

Experimental Protocol: Synthesis of 5,6-dinitro-2-indanone

This protocol outlines the nitration of this compound.

Materials:

-

This compound

-

Fuming nitric acid (>90%)

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add fuming nitric acid dropwise to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Reaction Setup: In a separate beaker, dissolve this compound in a minimal amount of concentrated sulfuric acid. Cool this solution in an ice bath.

-

Addition of Substrate: Slowly add the solution of this compound to the cold nitrating mixture dropwise via the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

-

Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 30 minutes. Then, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring. A precipitate should form.

-

Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

-